molecular formula C22H16Cl2N2O3 B4665123 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide

2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide

Cat. No. B4665123
M. Wt: 427.3 g/mol
InChI Key: JIVRFKAOWQKOMC-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide, also known as TAK-715, is a synthetic compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of several diseases.

Mechanism of Action

2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the progression of diseases. It is a potent inhibitor of p38 MAPK, which is a key regulator of inflammation and cell proliferation. 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide also inhibits the activity of other enzymes such as c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell types. 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In animal models, 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide has been shown to reduce inflammation and improve the symptoms of various diseases such as arthritis and colitis.

Advantages and Limitations for Lab Experiments

2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways, which makes it a valuable tool for studying the role of these enzymes in disease progression. 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide is also relatively stable and can be easily synthesized in large quantities. However, 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide also has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide can also have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide. One potential direction is the development of new derivatives with improved pharmacological properties such as solubility and selectivity. Another direction is the investigation of the potential therapeutic applications of 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide in other diseases such as neurodegenerative disorders and metabolic diseases. Finally, the development of 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide as a therapeutic agent for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.

Scientific Research Applications

2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of enzymes such as p38 mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammation and cell proliferation.

properties

IUPAC Name

(Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-28-17-5-3-4-16(12-17)26-22(27)14(13-25)10-18-7-9-21(29-18)19-11-15(23)6-8-20(19)24/h3-12H,2H2,1H3,(H,26,27)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVRFKAOWQKOMC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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